molecular formula C15H10BrNO3 B5657808 6-bromo-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one CAS No. 5743-74-8

6-bromo-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B5657808
CAS RN: 5743-74-8
M. Wt: 332.15 g/mol
InChI Key: NVSIRVIUZMDBCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazinone derivatives, including compounds similar to 6-bromo-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one, often involves multi-step chemical reactions. These reactions typically include cyclization of N-acylanthranilic acids and various bromination and aminolysis processes to introduce specific substituents into the benzoxazinone ring. For instance, derivatives have been synthesized through methods involving the cyclization of respective N-acylanthranilic acids, followed by processes such as bromination, ethanolysis, and aminolysis to yield various substituted benzoxazinones (Soliman, El-Sakka, & El-Shalakany, 2023).

Molecular Structure Analysis

The molecular structure of benzoxazinone derivatives is characterized by intramolecular hydrogen bonding and pi-pi stacking interactions, which contribute to their stability and reactivity. Studies on similar compounds have highlighted the importance of intramolecular hydrogen bonds in forming a single conjugated system, which is favorable for intramolecular charge transfer. This structural feature plays a crucial role in the luminescence properties of these compounds (Filipenko, Atovmyan, Ponomarev, & Bolotin, 1981).

Chemical Reactions and Properties

Benzoxazinone derivatives engage in various chemical reactions, including ring-opening reactions under alkaline and acidic conditions and reactions with Schiff bases and azines. These reactions demonstrate the compound's reactivity and potential for further functionalization. Specifically, substituted benzoxazinones have shown to undergo ring opening and degradation to 2-aminophenol derivatives under certain conditions, providing insights into their chemical behavior (Ilaš & Kikelj, 2008).

Physical Properties Analysis

The physical properties of benzoxazinone derivatives, such as luminescence, are influenced by the position of substituents like the methoxy group. The strength of the intramolecular hydrogen bond (IHB) affects these properties, with stronger IHB leading to shifts in the luminescence maximum to the short-wave region and an increase in luminescence intensity. This relationship between structure and physical properties underlines the importance of molecular design in the development of new materials with desired photophysical characteristics (Loseva, Bolotin, & Krasovitskii, 1971).

Chemical Properties Analysis

The chemical properties of 6-bromo-2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one, such as reactivity towards nucleophiles and electrophiles, are crucial for its application in synthetic chemistry. The compound's reactivity pattern, including its chemoselectivity towards amines, Schiff bases, and azines, enables the synthesis of a wide range of derivatives. These reactions often involve cleavage and nucleophilic substitution, highlighting the compound's versatility as a synthetic intermediate (Derbala, 1996).

properties

IUPAC Name

6-bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO3/c1-19-11-5-2-9(3-6-11)14-17-13-7-4-10(16)8-12(13)15(18)20-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSIRVIUZMDBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353476
Record name 6-bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5743-74-8
Record name 6-bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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